4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by their bicyclic structure containing a fused benzene and a pyrimidine ring, with various substituents that can significantly influence their pharmacological properties. This particular compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antibacterial agent.
This compound has been synthesized and studied in various research settings, particularly in the context of its pharmacological activities. The synthesis and characterization of similar derivatives have been documented in scientific literature, highlighting their biological efficacy and potential therapeutic applications .
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- can be classified under:
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step reactions starting from simpler precursors. The following methods are commonly employed:
The synthesis process generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- can be described as follows:
Spectroscopic data such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized for structural confirmation. For example:
The chemical reactivity of 4(3H)-Quinazolinone derivatives includes:
These reactions are crucial for developing new derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 4(3H)-Quinazolinone typically involves interaction with specific biological targets:
Research indicates that these compounds may also exhibit synergistic effects when combined with other antibacterial agents .
Analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and decomposition temperatures .
4(3H)-Quinazolinone derivatives have significant potential in various scientific fields:
Research continues to explore their efficacy and safety profiles in clinical settings .
The 4(3H)-quinazolinone scaffold represents a privileged heterocyclic system in drug discovery, characterized by a benzene ring fused to a pyrimidin-4(3H)-one ring. This core structure combines intrinsic stability with versatile synthetic accessibility, enabling diverse pharmacological targeting [2] [5]. Its significance stems from three key attributes: (1) The presence of multiple hydrogen bond acceptor/donor sites (N1, C2=O, N3) facilitates targeted molecular interactions; (2) The planar bicyclic system permits π-π stacking with biological macromolecules; and (3) The scaffold exhibits remarkable structural tolerance at positions 2, 3, and 6-8 for functional group incorporation [2] [10]. Quinazolinones serve as the foundation for >150 naturally occurring alkaloids and have yielded numerous synthetic drugs spanning antibacterial, anticancer, and antimalarial applications [2] [7]. Their moderate lipophilicity profile enhances membrane permeability, including traversal of the blood-brain barrier, enabling central nervous system targeting [2].
Table 1: Core 4(3H)-Quinazolinone Structure Types
Classification | Structure | Key Features |
---|---|---|
4(3H)-Quinazolinone (Basic scaffold) | ![]() | Lactam-lactim tautomerism; Positions 2,3,6,8 modifiable |
2-Substituted derivatives | R at C2 position | Enhanced receptor affinity; Steric control |
3-Substituted derivatives | R at N3 position | Improved pharmacokinetics; Target engagement |
The quinazolinone pharmacophore enables targeted bioactivity through strategic substitution patterns. Structure-Activity Relationship (SAR) studies consistently identify positions 2, 6, and 8 as critical for modulating biological potency, while N3 substitution often improves pharmacokinetic properties [2] [7]. The scaffold's tautomeric behavior (lactam-lactim equilibrium) significantly influences its reactivity and binding characteristics. For instance, 4(3H)-quinazolinones exhibit strong lactam–lactim tautomerism that enhances electrophilic reactivity at C2 and facilitates functionalization [2] [10]. This tautomerism also governs metabolic stability, contributing to the scaffold's prevalence in bioactive compounds. Synthetic accessibility further underpins its utility: Multiple efficient routes exist, including:
Halogenated aromatic rings, particularly at the N3 position of quinazolinones, confer enhanced bioactivity through electronic and steric effects. The compound 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone exemplifies strategic halogen deployment:
Halogen atoms profoundly influence physicochemical parameters: Chlorines increase membrane permeability (log P increase of 0.8-1.2 per chlorine) and confer metabolic stability by blocking cytochrome P450 oxidation sites [7]. Recent antibacterial studies demonstrate that 3-(3,5-dichloro-4-hydroxyphenyl) derivatives exhibit potent activity (MIC ≤1 µg/mL) against methicillin-resistant Staphylococcus aureus (MRSA) by potentially inhibiting novel bacterial targets [7]. This represents a 16-fold enhancement compared to non-halogenated analogs. The hydroxyl group's positioning is critical—ortho-hydroxyls may form intramolecular hydrogen bonds affecting conformation, while para-hydroxyls maintain free rotation and accessibility for target interactions [5] [8].
Table 2: Bioactivity Impact of Halogen Position in 3-Aryl-4(3H)-quinazolinones
Halogen Pattern | Example Compound CAS | Antibacterial MIC Range (µg/mL) | Key Interactions |
---|---|---|---|
3,5-Dichloro-4-hydroxy | Target compound (PubChem CID: 135573297) | 0.5-2.0 (MRSA) | Hydrophobic pocket filling; H-bond donation |
5-Chloro-2-hydroxy | 28683-92-3 [4] | 8-32 (S. aureus) | Ortho-effect: Potential intramolecular H-bonding |
3-Chloro | 911417-23-7 [8] | 16->64 | Limited hydrophobic engagement |
Quinazolinone chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanide [5] [10]. The scaffold gained medicinal prominence in the 1950s with the introduction of methaqualone (3-(2-methylphenyl)-2-methylquinazolin-4(3H)-one), a sedative-hypnotic drug highlighting the pharmacological potential of 2,3-disubstituted derivatives [3] [5]. Natural product discoveries further stimulated interest, notably the isolation of febrifugine (a 4(3H)-quinazolinone alkaloid) from Dichroa febrifuga in 1947, which demonstrated potent antimalarial activity [2].
The evolution of quinazolinone-based drug discovery reveals three transformative phases:
Contemporary synthetic methodologies have dramatically expanded accessible chemical space:
Table 3: Evolution of Key Quinazolinone Derivatives
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1950s | Methaqualone | 3-(o-Tolyl), 2-methyl | Sedative-hypnotic |
2000s | Erlotinib | 3-(Ethynylphenyl), 6,7-dimethoxyquinazoline | EGFR inhibitor (Oncology) |
Present | 3-(3,5-Dichloro-4-hydroxyphenyl)-2-methyl- | Halogenated 3-aryl, 2-methyl | Investigational antibacterial |
The featured compound—3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone—exemplifies modern design principles: It combines the established bioactivity of 2-methyl substitution with the optimized target affinity of a symmetrically halogenated 3-aryl group. This strategic fusion positions it as a promising candidate against resistant pathogens, continuing the quinazolinone scaffold's evolution in medicinal chemistry [2] [7] [10].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1